

Preparing Stock Solutions of PD-161570: Application Notes and Protocols

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Compound of Interest

Compound Name: PD-161570

Cat. No.: B1679120

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This document provides detailed application notes and protocols for the preparation of stock solutions of **PD-161570**, a selective inhibitor of Fibroblast Growth Factor Receptor (FGFR). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

PD-161570 is a potent, ATP-competitive inhibitor of the FGF-1 receptor tyrosine kinase.^{[1][2][3]} It demonstrates selectivity for FGFR over other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).^{[3][4][5][6][7]} Due to its role in inhibiting FGF-mediated signaling, **PD-161570** is a valuable tool in studying cellular proliferation and angiogenesis.^{[1][2]} Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PD-161570** is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.

Property	Value
Chemical Name	N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea[4][5]
Molecular Formula	C ₂₆ H ₃₅ Cl ₂ N ₇ O[4][5][6]
Molecular Weight	532.51 g/mol [4][5][6]
Purity	≥97% (HPLC)[4][5][7]
CAS Number	192705-80-9[4]

Solubility and Storage

Proper dissolution and storage are critical to maintaining the stability and activity of **PD-161570**.

Solvent	Maximum Concentration
DMSO	100 mM[4][7][8]
Ethanol	100 mM[4][7]
0.1N HCl (aq)	Soluble[6]

Storage of Stock Solutions:

- Store stock solutions at -20°C for short-term storage (up to 1 month).[2]
- For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PD-161570** in DMSO, a commonly used solvent for this compound.

Materials:

- **PD-161570** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- Analytical balance

Procedure:

- **Weighing the Compound:** Accurately weigh out a specific mass of **PD-161570** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.325 mg of **PD-161570**.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 532.51 \text{ g/mol} = 5.325 \text{ mg}$
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **PD-161570**. For 5.325 mg, add 1 mL of DMSO.
- **Mixing:** Gently vortex the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. If necessary, brief sonication in a water bath can aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as described above.

Table for Preparing Various Concentrations of **PD-161570** Stock Solutions (for 1 mg of compound):

Desired Concentration	Volume of Solvent to Add to 1 mg of PD-161570
1 mM	1.88 mL
5 mM	0.38 mL
10 mM	0.19 mL
50 mM	0.04 mL

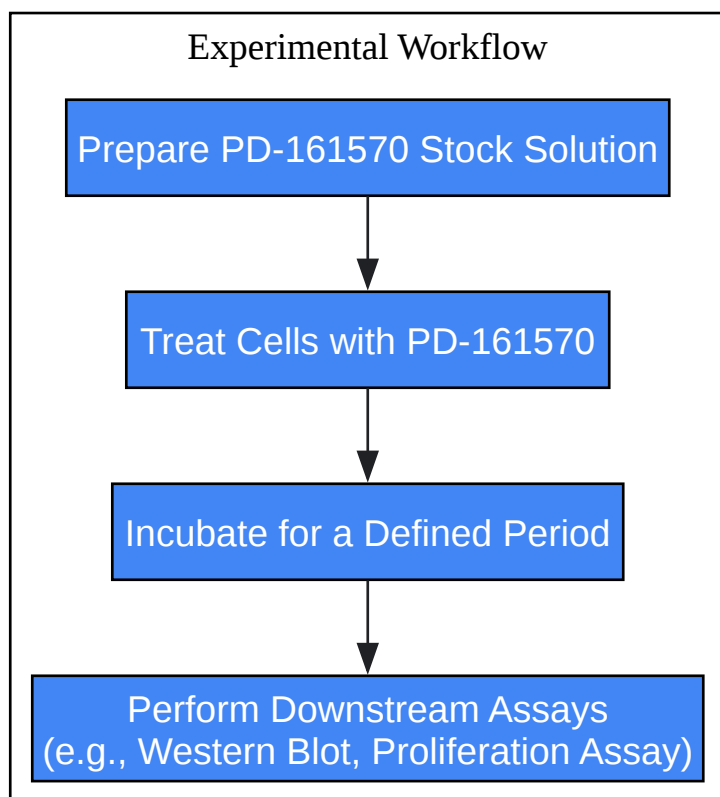
Note: These volumes are based on a molecular weight of 532.51 g/mol . Batch-specific molecular weights may vary slightly.[\[5\]](#)[\[7\]](#)

Biological Activity and Mechanism of Action

PD-161570 is a selective inhibitor of FGFR, with reported IC₅₀ values of 40 nM for FGFR1.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#) It exhibits lower potency against PDGFR (IC₅₀ = 262 nM) and EGFR (IC₅₀ = 3700 nM).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The compound also inhibits c-Src tyrosine kinase, as well as BMP and TGF- β signaling pathways.[\[1\]](#)[\[2\]](#) By binding to the ATP-binding site of the receptor's kinase domain, **PD-161570** inhibits receptor autophosphorylation and downstream signaling cascades, thereby affecting cell proliferation and other FGF-dependent processes.[\[1\]](#)[\[2\]](#)

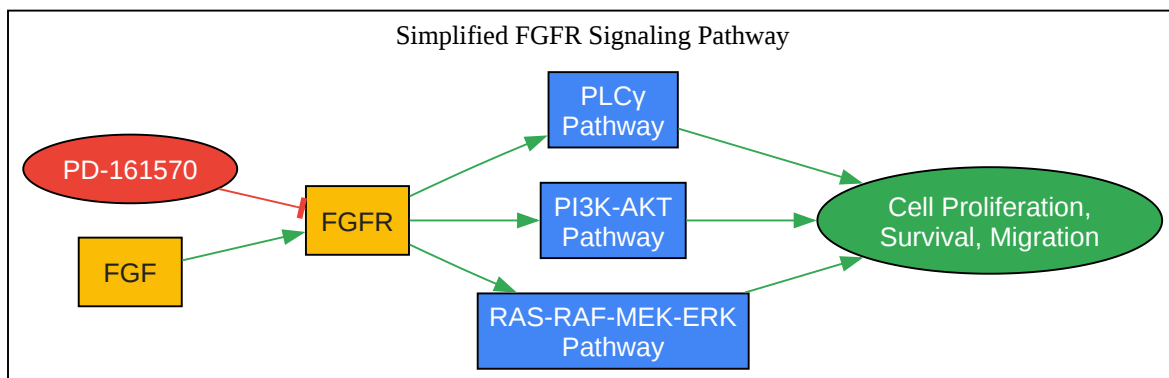
Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for utilizing **PD-161570** and the simplified FGFR signaling pathway that it inhibits.



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A typical experimental workflow using **PD-161570**.



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Inhibition of the FGFR signaling pathway by **PD-161570**.

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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. rndsystems.com [rndsystems.com]
- 5. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. caymanchem.com [caymanchem.com]
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